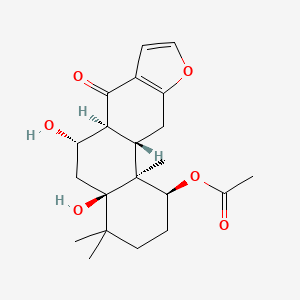

Aphadilactone C

描述

Aphadilactone C, along with its diastereomers Aphadilactones A-D, are diterpenoid dimers isolated from the Meliaceae plant Aphanamixis grandifolia, featuring an unprecedented carbon skeleton. These compounds have attracted scientific interest due to their unique structures and potent biological activities, including inhibition against diacylglycerol O-acyltransferase-1 (DGAT-1) and significant antimalarial activities (Jia Liu et al., 2014).

Synthesis Analysis

The total synthesis of Aphadilactones A-D has been accomplished, highlighting the synthetic challenges posed by their complex framework. The synthesis involves key steps such as a catalytic asymmetric hetero-Diels-Alder reaction for the dihydropyran ring formation, tandem acid-catalyzed processes for concurrent installation of the lactone and furan moieties, and an intermolecular Diels-Alder reaction to forge the target products (Jian Yin et al., 2014).

Molecular Structure Analysis

The structural elucidation of Aphadilactones A-D, including Aphadilactone C, was determined through a combination of spectroscopic data, chemical degradation, fragment synthesis, experimental CD spectra, and ECD calculations. Aphadilactone C is distinguished by its 5S,11S,5'S,11'S configuration, contributing to its bioactivity profile (Jia Liu et al., 2014).

Chemical Reactions and Properties

The exploration of Aphadilactone C's role as a DGAT inhibitor involved the design and synthesis of analogs to probe its mechanism of action. This research highlighted the unique chemical properties of Aphadilactone C, particularly the importance of the lactone group in its inhibitory activity against DGAT1, suggesting a different mechanism from other known inhibitors (Dan Li et al., 2016).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of Aphadilactone C were not highlighted in the search, the overall physical properties of similar compounds typically include their solubility, melting points, and optical rotation, which are crucial for understanding their interaction with biological molecules and potential for drug formulation.

Chemical Properties Analysis

Aphadilactone C's chemical properties, such as its reactivity and functional group interactions, play a significant role in its biological activity. Its potent and selective inhibition against DGAT-1 and significant antimalarial activities are indicative of the unique chemical interactions at play, governed by its unprecedented carbon skeleton and specific stereochemistry (Jia Liu et al., 2014).

科研应用

DGAT Inhibitory and Antimalarial Activities: 从苦楝科植物大果苦楝(Aphanamixis grandifolia)中分离出的Aphadilactone C显示出对DGAT-1酶的强效和选择性抑制作用。这使其成为迄今为止发现的最强天然DGAT-1抑制剂,具有潜在应用于治疗与脂质代谢相关疾病,如肥胖症。此外,Aphadilactone C还表现出显著的抗疟活性,这对于开发新的抗疟药物可能具有价值(Liu et al., 2014)。

Design and Synthesis of DGAT1 Inhibitors: 进一步研究Aphadilactone C的结构导致基于其内酯基团设计和合成化合物。这些研究旨在了解其在DGAT1抑制中的作用,并探索其在临床研究中治疗人类肥胖症和其他代谢综合征中的潜力(Li et al., 2016)。

Total Synthesis of Aphadilactones A-D: 首次合成了Aphadilactones A-D,包括Aphadilactone C。这种合成对于研究它们的生物活性和潜在的治疗应用至关重要,考虑到它们独特的碳骨架(Yin et al., 2014)。

Antimalarial Diterpenoid Dimers: 对大果苦楝(Aphanamixis grandifolia)的进一步研究发现了新的二萜二聚体,包括Aphadilactones E-G,具有中等抗疟活性。这项研究扩展了Aphadilactone C及其类似物在抗疟药物开发中的潜力(Zhang et al., 2016)。

性质

IUPAC Name |

(4S,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQFRRMVMSIOAK-DZSKZOOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aphadilactone C | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B1150690.png)